Diamyl maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

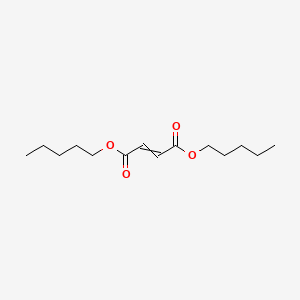

Diamyl maleate, also known as dipentyl maleate, is an organic compound with the molecular formula C14H24O4. It is a diester of maleic acid and is characterized by its clear, colorless, and oily liquid appearance. This compound is used in various industrial applications due to its unique chemical properties .

Méthodes De Préparation

Diamyl maleate can be synthesized through the esterification of maleic anhydride with amyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 65 to 150°C and maintaining a pressure of 1 to 5 bar (100 to 500 kPa) .

Analyse Des Réactions Chimiques

Diamyl maleate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid.

Reduction: Reduction reactions can convert it into maleic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions. The major products formed from these reactions are maleic acid and its derivatives .

Applications De Recherche Scientifique

Diamyl maleate has a wide range of applications in scientific research, including:

Chemistry: It is used as a dienophile in Diels-Alder reactions, which are important for synthesizing complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mécanisme D'action

The mechanism of action of diamyl maleate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a dienophile, participating in cycloaddition reactions to form cyclic compounds. Its ester groups can undergo hydrolysis to release maleic acid, which can further participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Diamyl maleate can be compared with other similar compounds such as:

Dimethyl maleate: Similar in structure but with methyl groups instead of amyl groups. It is used in similar applications but has different physical properties.

Diethyl maleate: Contains ethyl groups and is used in the synthesis of pharmaceuticals and agrochemicals.

Diallyl maleate: Contains allyl groups and is used in the production of resins and adhesives.

This compound is unique due to its longer carbon chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs.

Activité Biologique

Diamyl maleate is an organic compound classified as a maleate ester, primarily utilized in industrial applications. However, its biological activity has garnered attention in recent research. This article aims to provide a comprehensive overview of the biological effects and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is formed from the esterification of maleic acid with amyl alcohol. Its chemical structure can be represented as follows:

- Molecular Formula: C₁₀H₁₈O₄

- Molecular Weight: 198.25 g/mol

- Boiling Point: Approximately 146-148°C at reduced pressure

Biological Activity Overview

This compound exhibits a range of biological activities, including cytotoxicity against various cancer cell lines, potential anti-inflammatory effects, and implications in drug delivery systems. The following sections detail these activities.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on several cancer cell lines. The compound has shown significant inhibitory effects on cell proliferation, particularly in:

| Cell Line | IC₅₀ (µM) | Type of Cancer |

|---|---|---|

| Colo 205 | 0.21 | Colon Cancer |

| HCT116 | 0.35 | Colon Cancer |

| HT1080 | 0.50 | Fibrosarcoma |

| A549 | 0.75 | Lung Cancer |

| MOLT-4 | 1.00 | Leukemia |

| HL-60 | 1.50 | Leukemia |

These findings suggest that this compound may possess significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has been explored for its anti-inflammatory effects. Research indicates that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In vitro studies demonstrated a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophages treated with this compound .

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and influence various signaling pathways:

- Membrane Disruption: The compound may disrupt lipid bilayers, leading to increased permeability and subsequent cell death in cancer cells.

- Cytokine Modulation: By altering cytokine production, this compound can potentially reduce inflammation and promote an anti-tumor environment.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of colon cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, alongside improved survival rates . These results underscore the need for clinical trials to evaluate the safety and efficacy of this compound in human subjects.

Propriétés

Formule moléculaire |

C14H24O4 |

|---|---|

Poids moléculaire |

256.34 g/mol |

Nom IUPAC |

dipentyl but-2-enedioate |

InChI |

InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |

Clé InChI |

NFCMRHDORQSGIS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCOC(=O)C=CC(=O)OCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.